molecular formula C18H19F2N3O2S B2928152 N'-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946355-58-4

N'-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2928152
CAS No.: 946355-58-4
M. Wt: 379.43
InChI Key: WQGHDAVCKDHEGI-UHFFFAOYSA-N
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Description

N’-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine derivative: Starting with a pyrrolidine precursor, the compound is functionalized to introduce the thiophene group.

    Introduction of the ethanediamide moiety: The functionalized pyrrolidine is then reacted with an ethanediamide derivative under controlled conditions.

    Addition of the difluorophenyl group: Finally, the difluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized.

    Use of catalysts: Catalysts such as palladium or other transition metals may be used to facilitate reactions.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. For instance:

    Pharmacological action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Material science: It may contribute to the properties of a material through its structural features, such as rigidity or electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethanediamide: Lacks the thiophene group.

    N’-(2,5-difluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide: Lacks the pyrrolidine group.

    N’-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide: Has an acetamide group instead of ethanediamide.

Uniqueness

N’-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the combination of its functional groups, which may confer specific properties such as enhanced binding affinity in biological systems or unique electronic properties in materials science.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2S/c19-13-3-4-14(20)15(9-13)22-18(25)17(24)21-10-16(12-5-8-26-11-12)23-6-1-2-7-23/h3-5,8-9,11,16H,1-2,6-7,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGHDAVCKDHEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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